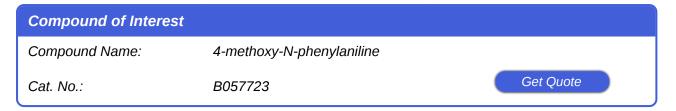


Applications of 4-Methoxy-N-phenylaniline in Medicinal Chemistry: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-phenylaniline, a diphenylamine derivative, serves as a versatile scaffold in medicinal chemistry. Its structural features, including the methoxy group and the diarylamine linkage, provide a foundation for the synthesis of a diverse range of biologically active compounds. This document outlines the applications of **4-methoxy-N-phenylaniline** derivatives in medicinal chemistry, with a focus on their use as anticancer agents, kinase inhibitors, and potential therapeutics for neurodegenerative diseases. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this area.

Anticancer Applications

Derivatives of **4-methoxy-N-phenylaniline** have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival.

As c-Myc Inhibitors

The proto-oncogene c-Myc is a key regulator of cell growth and proliferation and is often dysregulated in colorectal cancer (CRC). A novel phenoxy-N-phenylaniline derivative, 4-(3,5-



dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline (Compound 42), has been identified as a potent c-Myc inhibitor.[1] This compound exhibits excellent cytotoxic activity against CRC cell lines by inhibiting the dimerization of c-Myc/MAX and their binding to DNA.[1] Mechanistically, Compound 42 induces apoptosis and causes cell cycle arrest at the G2/M phase in low concentrations and at the G0/G1 phase in high concentrations.[1] Western blot analysis has confirmed that it significantly down-regulates the expression of c-Myc.[1] In vivo studies using an HT29 tumor xenograft model have shown its excellent efficacy with no significant toxicity.[1]

Quantitative Data: Cytotoxicity of Compound 42

Cell Line	IC50 (μM)	Reference
HT29 (Colon Cancer)	0.32	[1]
HCT 15 (Colon Cancer)	0.51	[1]

As Kinase Inhibitors

The 4-anilinoquinoline and 4-anilinoquinazoline scaffolds, which can be derived from **4-methoxy-N-phenylaniline**, are privileged structures in the development of kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in cancer therapy.

Cyclin G Associated Kinase (GAK) Inhibitors: 4-Anilinoquinolines have been identified as potent and selective inhibitors of GAK, a regulator of viral and bacterial entry into host cells.[2] Optimization of the 4-anilino group and substitutions on the quinoline ring have led to the development of GAK inhibitors with nanomolar activity and high selectivity.[2] For instance, a derivative with a single 3-methoxy group on the aniline ring (compound 9) retained potent GAK activity with a Ki of 5.7 nM.[2]

CSNK2A Inhibitors: 2,6-disubstituted pyrazines incorporating an ortho-methoxy aniline moiety have been developed as inhibitors of casein kinase 2 alpha (CSNK2A), a protein kinase involved in cell growth and proliferation.[3] The ortho-methoxy aniline acts as an isosteric replacement for indole, maintaining potent inhibition of CSNK2A.[3]

Quantitative Data: Kinase Inhibitory Activity



Compound ID	Target Kinase	Inhibition (Ki)	Reference
Compound 9	GAK	5.7 nM	[2]
Compound 7c	CSNK2A	Potent in-cell target engagement	[3]

As Tubulin Polymerization Inhibitors

A novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) has been developed based on a 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold.[4] The lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 2), exhibited extremely high antiproliferative activity in the NCI-60 human tumor cell line panel, with GI50 values in the low to subnanomolar range.[4] Mechanistic studies confirmed that this compound inhibits tumor cell proliferation, induces apoptosis, and disrupts tumor vasculature by inhibiting microtubule polymerization.[4]

Quantitative Data: Antiproliferative Activity of Compound 2

Cell Line Panel	GI50 Range	Reference
NCI-60	10 ⁻¹⁰ M level	[4]

Applications in Neurodegenerative Diseases

The 4-N-phenylaminoquinoline scaffold has also been explored for its therapeutic potential in Alzheimer's disease.[5] Derivatives have been designed as multi-target agents with anticholinesterase activity, antioxidant properties, and metal-chelating abilities.[5] One such derivative, compound 11j, showed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[5] Kinetic and molecular docking studies revealed that it acts as a mixed-type inhibitor, binding to both the catalytic and peripheral anionic sites of AChE.[5]

Quantitative Data: Anticholinesterase Activity of Compound 11j



Enzyme	IC50 (μM)	Reference
eeAChE	1.20	[5]
eqBChE	18.52	[5]

Experimental Protocols Synthesis of 4-Methoxy-N-phenylaniline

A general method for the synthesis of **4-methoxy-N-phenylaniline** involves the condensation of **4-methoxyaniline** with bromobenzene in the presence of a catalyst.[6]

Materials:

- 4-Methoxyaniline
- Bromobenzene
- Anhydrous potassium carbonate
- · Copper iodide (catalytic amount)
- Ethanol

Procedure:

- Combine 4-methoxyaniline, bromobenzene, and anhydrous potassium carbonate in a roundbottom flask.
- Add a catalytic amount of copper iodide.
- Reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and filter to remove inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.



 Purify the crude product by recrystallization from absolute ethanol to obtain colorless crystals of 4-methoxy-N-phenylaniline.[6]

Synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

This protocol describes the synthesis of a **4-methoxy-N-phenylaniline** derivative via a Schiff base reduction.[7]

Materials:

- p-Anisidine (4-methoxyaniline)
- · 4-(Dimethylamino)benzaldehyde
- Methanol
- Sodium borohydride
- Dichloromethane

Procedure:

- Schiff Base Formation: Dissolve p-anisidine in methanol in a two-neck flask. Add 4-(dimethylamino)benzaldehyde to the solution. Reflux the mixture at 80°C for 8 hours.[7]
- Reduction: After cooling the reaction mixture to room temperature, add sodium borohydride portion-wise.
- Stir the mixture at room temperature until the reduction is complete (monitored by TLC).
- · Quench the reaction by the slow addition of water.
- Extract the product with dichloromethane.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.



In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[1]

Materials:

- Cancer cell lines (e.g., HT29, HCT 15)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Test compound (e.g., Compound 42)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

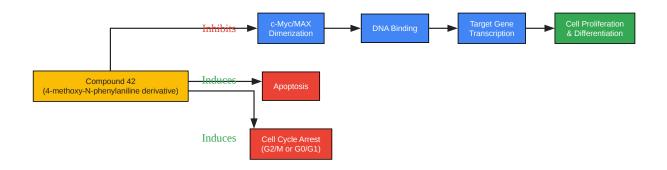
Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Treat the cells with various concentrations of the test compound and incubate for a further 48-72 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 490 nm using a microplate reader.
- Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

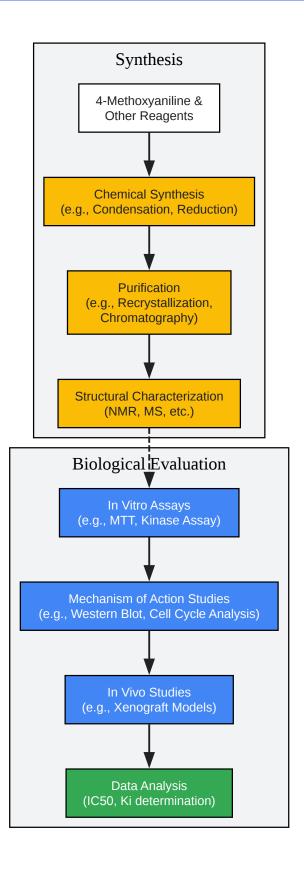


Visualizations Signaling Pathway of c-Myc Inhibition

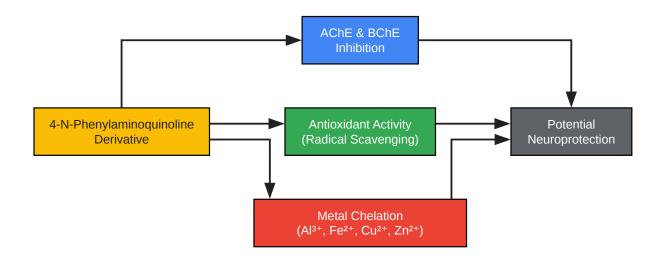












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